4,5-Dihydroxy-3-oxocyclohexene-1-carboxylic acid
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Overview
Description
4,5-Dihydroxy-3-oxocyclohexene-1-carboxylic acid is a cyclohexenone derivative with the molecular formula C7H8O5. It is a compound of interest in various fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-3-oxocyclohexene-1-carboxylic acid typically involves the oxidation of shikimic acid or its derivatives. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled temperatures and pH levels .
Industrial Production Methods
The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-3-oxocyclohexene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation Products: More oxidized cyclohexenone derivatives.
Reduction Products: Cyclohexenol derivatives.
Substitution Products: Ester or ether derivatives depending on the substituent
Scientific Research Applications
4,5-Dihydroxy-3-oxocyclohexene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways, particularly in the biosynthesis of aromatic compounds.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fine chemicals and as a precursor for more complex molecules
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-3-oxocyclohexene-1-carboxylic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain metabolic pathways, influencing the production of key biomolecules. The molecular targets and pathways involved include those related to the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids .
Comparison with Similar Compounds
Similar Compounds
3-Dehydroshikimic acid: A closely related compound with similar chemical properties.
Shikimic acid: A precursor in the biosynthesis of 4,5-Dihydroxy-3-oxocyclohexene-1-carboxylic acid.
5-Dehydroshikimic acid: Another related compound in the shikimate pathway
Uniqueness
This compound is unique due to its specific hydroxyl and keto functional groups, which confer distinct reactivity and biological activity. Its role in the shikimate pathway and potential therapeutic applications further highlight its importance in scientific research .
Properties
IUPAC Name |
4,5-dihydroxy-3-oxocyclohexene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWWJZMPHJJOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)C=C1C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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